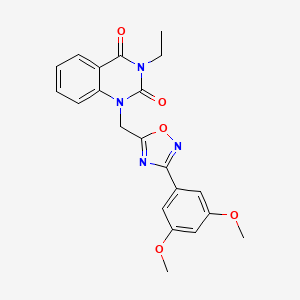

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione that has garnered attention due to its potential biological activities. This article explores the compound's antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline backbone substituted with an oxadiazole moiety and a dimethoxyphenyl group. The synthesis typically involves multi-step reactions to ensure the correct functional groups are introduced at specific positions on the quinazoline ring. The following table summarizes the key structural components:

| Component | Description |

|---|---|

| Quinazoline Core | 2,4(1H,3H)-dione structure |

| Oxadiazole Substituent | 1,2,4-oxadiazol-5-yl |

| Dimethoxyphenyl Group | 3-(3,5-dimethoxyphenyl) |

| Ethyl Group | 3-ethyl |

Antimicrobial Properties

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial activity against various bacterial strains. A study evaluating similar compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The following findings were noted:

- Inhibition Zones : Compounds related to quinazoline derivatives showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : MIC values for effective compounds ranged from 70 to 80 mg/mL for various strains including Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cell lines such as HepG2 (liver cancer) and L929 (fibroblast). The results indicated:

- Limited Toxicity : Most derivatives exhibited low cytotoxicity with LD50 values exceeding 64 mg/mL for several compounds.

- Cell Viability : Some compounds improved cell viability at lower concentrations, suggesting potential for therapeutic use without significant side effects .

The mechanism by which these compounds exert their biological effects often involves interaction with microbial DNA synthesis pathways or inhibition of biofilm formation. For instance:

- Biofilm Inhibition : Certain derivatives were shown to prevent biofilm formation in S. aureus, indicating a potential application in treating chronic infections associated with biofilms .

- Enzyme Inhibition : Molecular docking studies suggest that the quinazoline scaffold can inhibit enzymes like cholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled laboratory setting, a series of oxadiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated:

- Effective Inhibition : Compounds exhibited bactericidal activity with MIC values as low as 4 μg/mL.

- Biofilm Disruption : The most effective compound reduced biofilm formation significantly at concentrations below its MIC .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A comparative study on the cytotoxic effects of various quinazoline derivatives revealed:

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown potent inhibitory effects against various cancer cell lines. A study highlighted that certain 1,3,4-oxadiazole derivatives demonstrated up to 95.7% growth inhibition in CNS and renal cancer cell lines when tested at a concentration of 10−5M . This suggests that the integration of the oxadiazole structure could enhance the anticancer efficacy of quinazoline-based compounds.

Antimicrobial Properties

The increasing resistance of microorganisms to conventional antibiotics has prompted researchers to explore new antimicrobial agents. Compounds with oxadiazole structures have been synthesized and tested for their antimicrobial activity against bacteria such as E. faecalis and S. aureus, as well as fungi like C. albicans. Some derivatives exhibited significant antimicrobial effects, indicating their potential as new antibiotic candidates .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds interact with specific biological targets. The compound has been subjected to docking studies to predict its binding affinity to various enzymes and receptors involved in cancer progression and microbial resistance. These studies help elucidate the mechanism of action and guide further modifications for improved efficacy .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxadiazole and quinazoline moieties participate in nucleophilic substitution reactions. The oxadiazole ring’s electron-deficient nature allows attack at the C-5 position, while the quinazoline’s carbonyl groups are reactive toward nucleophiles.

Example :

-

Reaction with amines : The oxadiazole ring undergoes ring-opening in the presence of primary amines (e.g., methylamine) under mild acidic conditions, forming substituted amidine derivatives.

-

Quinazoline carbonyl substitution : Hydroxylamine reacts with the quinazoline-2,4-dione core, replacing carbonyl oxygen with an imino group (-NH) .

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups. Halogenation and nitration occur under controlled conditions.

Experimental Data :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | 3,5-dimethoxy-4-bromophenyl derivative |

| Nitration | HNO₃/H₂SO₄, 50°C | 3,5-dimethoxy-4-nitrophenyl derivative |

These modifications enhance pharmacological activity by introducing electron-withdrawing groups.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.

Key Reaction :

-

With phenylacetylene : Under Cu(I) catalysis, the oxadiazole undergoes cycloaddition to yield a triazole-fused quinazoline derivative .

Oxadiazole+HC≡CPhCuITriazole-Quinazoline hybrid

Cross-Coupling Reactions

The dimethoxyphenyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl functionalization.

Suzuki Coupling Example :

| Substrate | Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|---|

| 3,5-Dimethoxyphenyl-oxadiazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 78% |

This method facilitates the introduction of fluorinated or heteroaromatic groups for enhanced bioactivity .

Reduction and Oxidation

-

Reduction : The oxadiazole ring is reduced with LiAlH₄ to form a diamino intermediate, which can cyclize into imidazoline derivatives.

-

Oxidation : The ethyl group on the quinazoline undergoes oxidation with KMnO₄ to a carboxylic acid, increasing water solubility .

Photochemical Reactivity

UV irradiation induces cleavage of the oxadiazole ring’s N–O bond, generating reactive nitrene intermediates. These intermediates recombine to form benzofuran or indole derivatives, depending on solvent polarity.

Propriétés

IUPAC Name |

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5/c1-4-24-20(26)16-7-5-6-8-17(16)25(21(24)27)12-18-22-19(23-30-18)13-9-14(28-2)11-15(10-13)29-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSWWCCPGLEPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.